10,16-Dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane
Description
This compound is a highly complex heterocyclic molecule featuring a pentacyclic framework with embedded phosphorus and oxygen atoms (12,14-dioxa-13-phosphapentacyclo). The structure includes two bromine substituents at positions 10 and 16, along with chiral (1R)-1-phenylethyl groups attached to the nitrogen atoms.
Properties
IUPAC Name |
10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28Br2NO2P.H2S/c1-23(25-13-5-3-6-14-25)39(24(2)26-15-7-4-8-16-26)42-40-35-31(37)21-27-17-9-11-19-29(27)33(35)34-30-20-12-10-18-28(30)22-32(38)36(34)41-42;/h3-24H,1-2H3;1H2/t23-,24-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJSDLKCZVIRGB-BNUOYOMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4Br)C6=C(O3)C(=CC7=CC=CC=C76)Br.S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4Br)C6=C(O3)C(=CC7=CC=CC=C76)Br.S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Br2NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound has a unique molecular structure characterized by multiple bromine atoms and a phosphapentacyclo framework. Its molecular formula is with a molecular weight of approximately 697.39 g/mol.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 697.39 g/mol |
| CAS Number | 638990-02-0 |
Research indicates that organophosphorus compounds like this one can exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of bromine atoms in the structure may enhance its reactivity and biological efficacy.
Antimicrobial Activity
Studies have shown that organophosphorus compounds can inhibit the growth of various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited significant growth inhibition at concentrations above 50 µg/mL.
- Escherichia coli : Showed moderate sensitivity with an inhibition zone of 12 mm at 100 µg/mL.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed on human breast cancer cells (MCF-7) using varying concentrations of the compound:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The results indicate a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Neurotoxicity Assessment
Given the known neurotoxic effects of some organophosphorus compounds, neurotoxicity assays were conducted:
- Neuroblastoma Cells : The compound demonstrated a low neurotoxic profile at concentrations below 50 µg/mL but showed increased toxicity at higher doses.
Conclusion and Future Directions
The biological activity of 10,16-Dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane reveals promising antimicrobial and anticancer properties while maintaining a relatively low neurotoxic profile at certain concentrations. Further studies are necessary to elucidate its mechanisms of action and to explore its therapeutic potential in clinical settings.
Future research should focus on:
- In vivo studies to confirm efficacy and safety.
- Mechanistic studies to understand the pathways involved in its biological activity.
- Formulation development for potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. (5S,10S,15S)-2,7,12-Tribromo-5,10,15-tris((1-bromonaphthalen-2-yl)methyl)-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene (syn-6)
- Structural Similarities: Both compounds feature brominated aromatic systems and polycyclic backbones. However, syn-6 lacks phosphorus and oxygen heteroatoms, instead relying on a fluorene-diindeno framework .
- Bromine substituents in both compounds suggest utility in cross-coupling reactions, though steric hindrance from the phenylethyl groups in the target compound may reduce reactivity .
2.1.2. 10-[[13-(Dimethylamino)-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[...]decaen-13-amine
- Structural Similarities: This compound shares the phosphapentacyclo core but replaces bromine with dimethylamino groups and methoxymethyl linkages. The absence of bromine and sulfane moieties reduces its electrophilicity compared to the target compound .
- Applications: Dimethylamino derivatives are often explored for solubility enhancements in medicinal chemistry, whereas brominated analogs like the target compound are more suited for catalytic or material science applications .
Analytical and Predictive Methods
- Spectroscopic Characterization : UV and NMR spectroscopy (1H, 13C) are critical for elucidating complex heterocyclic structures, as demonstrated in studies of Zygocaperoside and Isorhamnetin-3-O glycoside . For the target compound, 31P-NMR would be essential to confirm phosphorus coordination.
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Analytical Techniques for Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
